molecular formula C39H46Cl2F5N3O9P2 B1667128 Phosphonic acid, P,P'-(((1-((2S)-3-(4-((2,6-dichlorophenyl)methoxy)phenyl)-1-oxo-2-((1-oxo-3-(2,3,4,5,6-pentafluorophenyl)-2-propen-1-yl)amino)propyl)-4-piperidinyl)amino)methylene)bis-, P,P,P',P'-tetraethyl ester CAS No. 1070966-97-0

Phosphonic acid, P,P'-(((1-((2S)-3-(4-((2,6-dichlorophenyl)methoxy)phenyl)-1-oxo-2-((1-oxo-3-(2,3,4,5,6-pentafluorophenyl)-2-propen-1-yl)amino)propyl)-4-piperidinyl)amino)methylene)bis-, P,P,P',P'-tetraethyl ester

Cat. No. B1667128
CAS RN: 1070966-97-0
M. Wt: 928.6 g/mol
InChI Key: MJDJHVSCDMJYOU-XCXBIEIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BKM1740 is an inhibitor of survivin expression at both the mRNA and protein levels in vitro. BKM1740 induced apoptosis in prostate cancer (PCa) cells by repressing survivin.

Scientific Research Applications

Reactivity and Synthesis

  • Phosphonic acid derivatives have been studied for their reactivity in various chemical syntheses. For example, reactions involving dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines have led to the creation of novel cyclic phosphonic analogues of chromone (Budzisz Elż & Pastuszko Slawomir, 1999). Similarly, iron-catalyzed oxidative mono- and bis-phosphonation of N,N-dialkylanilines has been achieved, highlighting the potential for diverse synthetic applications of phosphonic acid derivatives (W. Han, P. Mayer, & A. Ofial, 2010).

Chemical Properties and Interactions 2. Studies on the chemical properties of phosphonic acid derivatives have provided insights into their interaction behaviors. For instance, the interaction of calcium with 2-hydroxyethylimino-bis(methylenephosphonic acid) has been analyzed using NMR spectroscopy, revealing detailed information about the complexation process (K. Demadis, Nikoleta Stavgianoudaki, et al., 2009).

Pharmaceutical Applications 3. Phosphonic acid derivatives have been explored for their potential in pharmaceutical applications. A notable example is the synthesis and antimicrobial activity assessment of tris phosphonates, indicating their utility in developing new antimicrobial agents (B. S. Kumar, M. V. Reddy, et al., 2011).

Material Science Applications 4. In material science, phosphonic acid derivatives have been used to study the solubilities of various phosphorus flame retardants in organic solvents, which is crucial for understanding their behavior in different environments (Guo-Min Yu, Li-sheng Wang, et al., 2015).

Diagnostic Medical Imaging 5. Polyazamacrocyclic chelates of terbium, incorporating phosphonic acid derivatives, have been demonstrated as potential tissue site-selective markers in diagnostic medical imaging (M. Houlne, Tony S. Agent, et al., 1996).

properties

CAS RN

1070966-97-0

Product Name

Phosphonic acid, P,P'-(((1-((2S)-3-(4-((2,6-dichlorophenyl)methoxy)phenyl)-1-oxo-2-((1-oxo-3-(2,3,4,5,6-pentafluorophenyl)-2-propen-1-yl)amino)propyl)-4-piperidinyl)amino)methylene)bis-, P,P,P',P'-tetraethyl ester

Molecular Formula

C39H46Cl2F5N3O9P2

Molecular Weight

928.6 g/mol

IUPAC Name

(E)-N-[(2S)-1-[4-[bis(diethoxyphosphoryl)methylamino]piperidin-1-yl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-1-oxopropan-2-yl]-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enamide

InChI

InChI=1S/C39H46Cl2F5N3O9P2/c1-5-55-59(52,56-6-2)39(60(53,57-7-3)58-8-4)47-25-18-20-49(21-19-25)38(51)31(48-32(50)17-16-27-33(42)35(44)37(46)36(45)34(27)43)22-24-12-14-26(15-13-24)54-23-28-29(40)10-9-11-30(28)41/h9-17,25,31,39,47H,5-8,18-23H2,1-4H3,(H,48,50)/b17-16+/t31-/m0/s1

InChI Key

MJDJHVSCDMJYOU-XCXBIEIDSA-N

Isomeric SMILES

CCOP(=O)(C(NC1CCN(CC1)C(=O)[C@H](CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)/C=C/C4=C(C(=C(C(=C4F)F)F)F)F)P(=O)(OCC)OCC)OCC

SMILES

CCOP(=O)(C(NC1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)P(=O)(OCC)OCC)OCC

Canonical SMILES

CCOP(=O)(C(NC1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)P(=O)(OCC)OCC)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-((N-(2,3,4,5,6-pentafluorocinnamoyl)-O-(2,6-dichlorobenzyl))tyrosyl)-4-(bis(diethoxyphosphono))methylaminiopiperidine
BKM 1740
BKM-1740
BKM1740

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, P,P'-(((1-((2S)-3-(4-((2,6-dichlorophenyl)methoxy)phenyl)-1-oxo-2-((1-oxo-3-(2,3,4,5,6-pentafluorophenyl)-2-propen-1-yl)amino)propyl)-4-piperidinyl)amino)methylene)bis-, P,P,P',P'-tetraethyl ester
Reactant of Route 2
Phosphonic acid, P,P'-(((1-((2S)-3-(4-((2,6-dichlorophenyl)methoxy)phenyl)-1-oxo-2-((1-oxo-3-(2,3,4,5,6-pentafluorophenyl)-2-propen-1-yl)amino)propyl)-4-piperidinyl)amino)methylene)bis-, P,P,P',P'-tetraethyl ester
Reactant of Route 3
Reactant of Route 3
Phosphonic acid, P,P'-(((1-((2S)-3-(4-((2,6-dichlorophenyl)methoxy)phenyl)-1-oxo-2-((1-oxo-3-(2,3,4,5,6-pentafluorophenyl)-2-propen-1-yl)amino)propyl)-4-piperidinyl)amino)methylene)bis-, P,P,P',P'-tetraethyl ester
Reactant of Route 4
Reactant of Route 4
Phosphonic acid, P,P'-(((1-((2S)-3-(4-((2,6-dichlorophenyl)methoxy)phenyl)-1-oxo-2-((1-oxo-3-(2,3,4,5,6-pentafluorophenyl)-2-propen-1-yl)amino)propyl)-4-piperidinyl)amino)methylene)bis-, P,P,P',P'-tetraethyl ester
Reactant of Route 5
Reactant of Route 5
Phosphonic acid, P,P'-(((1-((2S)-3-(4-((2,6-dichlorophenyl)methoxy)phenyl)-1-oxo-2-((1-oxo-3-(2,3,4,5,6-pentafluorophenyl)-2-propen-1-yl)amino)propyl)-4-piperidinyl)amino)methylene)bis-, P,P,P',P'-tetraethyl ester
Reactant of Route 6
Reactant of Route 6
Phosphonic acid, P,P'-(((1-((2S)-3-(4-((2,6-dichlorophenyl)methoxy)phenyl)-1-oxo-2-((1-oxo-3-(2,3,4,5,6-pentafluorophenyl)-2-propen-1-yl)amino)propyl)-4-piperidinyl)amino)methylene)bis-, P,P,P',P'-tetraethyl ester

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